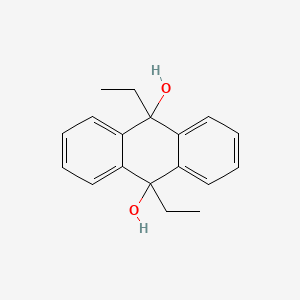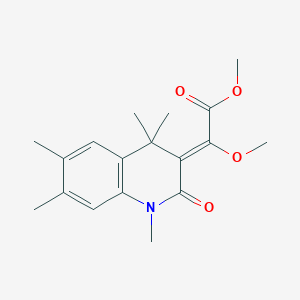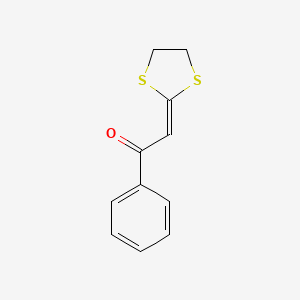![molecular formula C15H12N2O B14723067 (NZ)-N-[(2-phenyl-1H-indol-3-yl)methylidene]hydroxylamine CAS No. 5460-84-4](/img/structure/B14723067.png)
(NZ)-N-[(2-phenyl-1H-indol-3-yl)methylidene]hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(NZ)-N-[(2-phenyl-1H-indol-3-yl)methylidene]hydroxylamine is an organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (NZ)-N-[(2-phenyl-1H-indol-3-yl)methylidene]hydroxylamine typically involves the condensation of 2-phenyl-1H-indole-3-carbaldehyde with hydroxylamine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(NZ)-N-[(2-phenyl-1H-indol-3-yl)methylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or other reduced forms.
Substitution: Halogenated or nitrated indole derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (NZ)-N-[(2-phenyl-1H-indol-3-yl)methylidene]hydroxylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new chemical entities .
Biology
The compound has shown potential in biological research, particularly in the study of enzyme inhibition and receptor binding. Its indole core is known to interact with various biological targets, making it a candidate for drug discovery .
Medicine
In medicinal chemistry, this compound is being investigated for its potential therapeutic applications. It has shown promise as an anti-inflammatory and anticancer agent, although further research is needed to fully understand its efficacy and safety .
Industry
The compound’s unique properties make it useful in the development of new materials and industrial processes. Its ability to undergo various chemical reactions allows for the creation of specialized compounds with specific functions .
Mécanisme D'action
The mechanism of action of (NZ)-N-[(2-phenyl-1H-indol-3-yl)methylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The indole core can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-methyl-1H-indol-3-yl)(phenyl)methanone
- 3-(1H-indol-5-yl)-1,2,4-oxadiazole
- 1-benzyl-2-phenyl-1H-indol-5-yl methyl ether
Uniqueness
(NZ)-N-[(2-phenyl-1H-indol-3-yl)methylidene]hydroxylamine stands out due to its specific structural features, such as the presence of the hydroxylamine group. This group imparts unique reactivity and biological activity, distinguishing it from other indole derivatives.
Propriétés
Numéro CAS |
5460-84-4 |
|---|---|
Formule moléculaire |
C15H12N2O |
Poids moléculaire |
236.27 g/mol |
Nom IUPAC |
(NZ)-N-[(2-phenyl-1H-indol-3-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C15H12N2O/c18-16-10-13-12-8-4-5-9-14(12)17-15(13)11-6-2-1-3-7-11/h1-10,17-18H/b16-10- |
Clé InChI |
SWWUGSPSMVQMPO-YBEGLDIGSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)/C=N\O |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C=NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




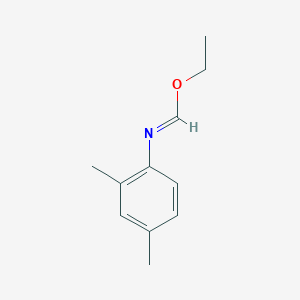
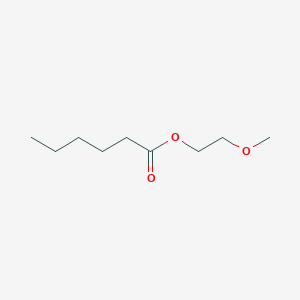
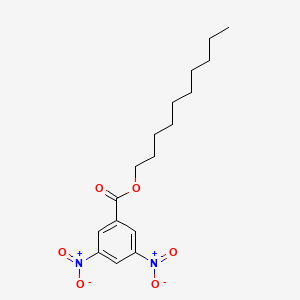
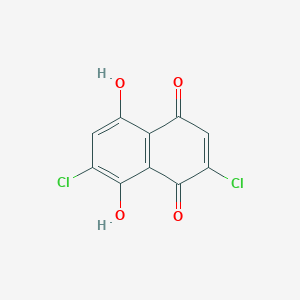
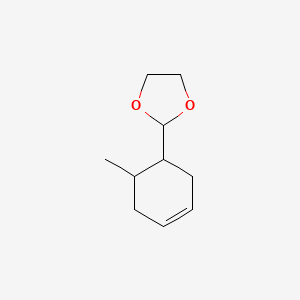

![3-Amino-4-methyl-5-[(3-nitrobenzoyl)amino]benzenesulfonic acid](/img/structure/B14723050.png)
